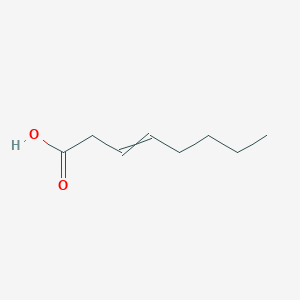

3-Octenoic acid

概要

説明

3-Octenoic acid, also known as oct-3-enoic acid, is an unsaturated fatty acid with the molecular formula C8H14O2. It is characterized by the presence of a double bond between the third and fourth carbon atoms in its eight-carbon chain. This compound is a colorless to light yellow liquid with a slightly pungent odor and is soluble in common organic solvents such as ethanol, ether, and benzene .

Synthetic Routes and Reaction Conditions:

Alcohol Oxidation Method: One common method for synthesizing this compound involves the oxidation of octanol. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to convert octanol to this compound.

Alkene Oxidation Method: Another method involves the oxidation of octene.

Industrial Production Methods:

Catalytic Oxidation: In industrial settings, this compound is often produced through the catalytic oxidation of octene. This method employs metal catalysts such as palladium or platinum to enhance the reaction efficiency and yield.

Biotechnological Methods: Advances in biotechnology have enabled the use of microbial fermentation to produce this compound.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form dicarboxylic acids. For example, oxidation with potassium permanganate can yield 3-octenedioic acid.

Reduction: The double bond in this compound can be reduced to form octanoic acid using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).

Substitution: The carboxyl group in this compound can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Acids: Sulfuric acid (H2SO4) for esterification reactions

Major Products:

Oxidation: 3-Octenedioic acid

Reduction: Octanoic acid

Substitution: Ethyl 3-octenoate, amides, and other derivatives.

科学的研究の応用

Biochemical Research Applications

Biochemical Reagent

3-Octenoic acid serves as a valuable biochemical reagent in life sciences research. Its role primarily involves serving as a substrate or intermediate in various biochemical assays and reactions. The compound's unsaturation allows it to participate in reactions that are not possible with saturated fatty acids, making it an essential tool for researchers exploring metabolic pathways and lipid biochemistry .

Proteomics Research

In proteomics, this compound is utilized for studying protein interactions and modifications. Its incorporation into lipid membranes can influence membrane fluidity and protein behavior, providing insights into membrane-associated processes . Researchers may also use it to investigate the effects of fatty acids on cellular signaling pathways.

Food Science Applications

Flavoring Agent

Due to its unique odor profile, this compound is used as a flavoring agent in the food industry. It contributes to the flavor complexity of various products, particularly in dairy and baked goods. Its application enhances sensory attributes while also offering potential health benefits associated with unsaturated fatty acids .

Preservative Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use as a natural preservative in food products. Its ability to inhibit the growth of certain bacteria and fungi can extend the shelf life of perishable goods without relying on synthetic preservatives .

Material Science Applications

Sustainable Chemical Processes

The compound is being investigated for its role in developing bio-based products, contributing to sustainable practices in chemical manufacturing. By incorporating this compound into polymer formulations, researchers aim to create biodegradable materials that reduce environmental impact . This application is particularly relevant in the context of increasing demand for eco-friendly alternatives to conventional plastics.

Surfactant Development

In material science, this compound can be used to synthesize surfactants that possess unique properties due to the unsaturation in their structure. These surfactants can enhance emulsification processes in various industries, including cosmetics and pharmaceuticals .

Case Studies

作用機序

The mechanism of action of 3-octenoic acid depends on its specific application:

Antimicrobial Activity:

Membrane Disruption: this compound can integrate into microbial cell membranes, disrupting their integrity and leading to cell lysis.

Enzyme Inhibition: It can inhibit key enzymes involved in microbial metabolism, thereby hindering their growth and proliferation.

Biochemical Pathways:

Fatty Acid Metabolism: In biological systems, this compound can be metabolized through beta-oxidation pathways, producing energy and metabolic intermediates.

Signal Transduction: It may act as a signaling molecule, modulating various cellular processes and pathways.

類似化合物との比較

Octanoic Acid: A saturated fatty acid with similar chain length but lacking the double bond, making it less reactive in certain chemical reactions.

3-Hexenoic Acid: A shorter-chain unsaturated fatty acid with similar reactivity but different physical properties due to its shorter chain length.

3-Decenoic Acid: A longer-chain unsaturated fatty acid with similar reactivity but different solubility and boiling point characteristics.

Uniqueness of 3-Octenoic Acid:

Double Bond Position: The position of the double bond in this compound provides unique reactivity compared to its saturated counterpart, octanoic acid.

生物活性

3-Octenoic acid, a medium-chain unsaturated fatty acid, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound (C8H14O2) is characterized by a double bond between the third and fourth carbon atoms in its chain. It is part of the family of fatty acids and is often studied for its role in various biological systems.

Biological Activity

The biological activities of this compound encompass several areas, including antimicrobial, anticancer, and neuroprotective effects. Below are key findings from recent studies:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacteria and fungi, making it a potential candidate for use in food preservation and medical applications .

- Anticancer Effects : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study reported that at a concentration of 3 mM, it reduced bladder cancer cell proliferation without affecting cell migration or invasion .

- Neuroprotective Potential : As part of medium-chain triglycerides (MCTs), which are often used in ketogenic diets, this compound has been associated with neuroprotective effects. Clinical evidence suggests that it may aid in seizure reduction in both children and adults .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of this compound against common foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound. This suggests its potential as a natural preservative .

- Cancer Cell Proliferation : In a controlled experiment involving bladder cancer cell lines, researchers found that treatment with this compound led to a marked decrease in cell viability at specific concentrations. The mechanism appears to involve apoptosis induction without promoting metastasis .

- Neuroprotective Effects : A clinical trial involving patients on ketogenic diets highlighted the role of MCTs, particularly those containing this compound, in reducing seizure frequency. The study noted improvements in neurological function among participants, underscoring the compound's therapeutic potential in managing epilepsy .

化学反応の分析

Oxidation Reactions

3-Octenoic acid undergoes oxidation at the double bond or carboxyl group, yielding dicarboxylic acids or fragmented products.

Key Pathways:

-

Double Bond Oxidation :

Reaction with ozone or strong oxidizers like KMnO₄ under acidic conditions cleaves the double bond, forming 3-oxo-octanoic acid or shorter-chain carboxylic acids .- Example:

-

Thermal Oxidation :

At elevated temperatures (100–150°C), this compound decomposes into aldehydes, ketones, and lower carboxylic acids (e.g., hexanoic acid) .

Radical-Mediated Oxidation:

Theoretical studies using density functional theory (DFT) reveal that hydroxyl radicals (- OH) abstract hydrogen from the α-carbon, forming peroxy radicals that decompose into CO₂ and alkenes .

Reduction Reactions

The double bond in this compound is susceptible to hydrogenation, producing saturated derivatives.

Catalytic Hydrogenation:

Semi-Hydrogenation:

Partial hydrogenation of 3-octynoic acid (a precursor) yields cis-3-octenoic acid, highlighting the stereoselective nature of these reactions .

Substitution Reactions

The carboxyl group participates in esterification and amidation.

Esterification:

Amide Formation:

Reaction with amines (e.g., ammonia) under dehydrating conditions produces 3-octenamide derivatives .

Pyrolysis and Thermal Decomposition

At high temperatures (800–1100 K), this compound decomposes via:

- β-Scission : Yields C₃–C₅ alkenes and carboxylic acids (e.g., propene + pentanoic acid) .

- Decarboxylation : Releases CO₂ and forms heptene .

Table 1: Major Pyrolysis Products (1 atm, 1087 K)

| Product | Yield (%) | Pathway |

|---|---|---|

| Propene | 28 | β-Scission of radicals |

| CO₂ | 15 | Decarboxylation |

| 1-Pentenoic acid | 12 | Radical recombination |

| Methane | 8 | Secondary H-abstraction |

Data adapted from octanoic acid pyrolysis studies under analogous conditions .

Radical-Mediated Reactions

This compound reacts with radicals (- OH, - H, O) through hydrogen abstraction or addition mechanisms:

Table 2: Radical Reaction Parameters

| Radical | Reaction Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| - OH | H-abstraction (α-C) | 2.1 × 10⁹ | 12.5 |

| - H | Addition to double bond | 1.8 × 10⁷ | 18.3 |

| O | Epoxidation | 4.5 × 10⁶ | 25.0 |

Theoretical calculations indicate that - OH preferentially abstracts hydrogen from the α-position, initiating chain reactions .

特性

CAS番号 |

1577-19-1 |

|---|---|

分子式 |

C8H14O2 |

分子量 |

142.20 g/mol |

IUPAC名 |

oct-3-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10) |

InChIキー |

IWPOSDLLFZKGOW-UHFFFAOYSA-N |

SMILES |

CCCCC=CCC(=O)O |

異性体SMILES |

CCCC/C=C/CC(=O)O |

正規SMILES |

CCCCC=CCC(=O)O |

密度 |

0.928-0.938 (20°) |

Key on ui other cas no. |

5163-67-7 1577-19-1 |

物理的記述 |

White solid; Oily, fatty aroma |

ピクトグラム |

Corrosive |

溶解性 |

Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |

同義語 |

3-octenoic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the characteristic odor properties of 3-octenoic acid and its related compounds?

A1: this compound, a (Z)-3-alkenoic acid, possesses a distinct odor profile described as cheesy and sweaty. This contrasts with its related aldehydes and alcohols. For instance, (Z)-3-octenal, an aldehyde, exhibits a fatty and citrus-like, soapy aroma. The odor quality of (Z)-3-alkenoic acids transitions from cheesy, sweaty to plastic-like, and finally waxy as the carbon chain length increases. []

Q2: How does the position of the double bond in unsaturated fatty acids like this compound impact their analysis?

A2: The position of the carbon-carbon double bond (C=C) in unsaturated fatty acids like this compound is crucial for determining food flavor quality. A novel method using online epoxidation with water dimer radical cations enables the direct determination of C=C bond positions. This technique has been successfully applied to identify the C=C positions in various fatty acids, including trans-2/3-octenoic acid, within food samples like black tea and olive oil. []

Q3: How does the fungus Mucor species metabolize trans-2-octenoic acid?

A3: Mucor species, known for their ability to reduce sorbic acid, metabolize trans-2-octenoic acid (2-OEA) into several byproducts. In a phosphate buffer solution, the fungus produces 3-hydroxyoctanoic acid (3-HOA), monooctyl phosphate (OLP), 1-octanol, and 1,3-octanediol from 2-OEA. The conversion of 2-OEA to 3-HOA is reversible, with the majority of the substrate eventually transforming into OLP through the following pathway: trans-2-octenol → 1-octenol → OLP. []

Q4: Can this compound interfere with the iodometry method for peroxide determination?

A4: Yes, this compound, as an olefin, can interfere with the iodometry method commonly used to quantify peroxide concentrations. This interference stems from the interaction between this compound and molecular iodine (I2), an intermediate in the iodometry reaction. This interaction suppresses the formation of triiodide (I3-), leading to an underestimation of peroxide levels. The rate constant for this interfering reaction with this compound has been measured at 0.84 ± 0.02 M-1 s-1. This finding highlights the importance of considering matrix effects when using iodometry in samples rich in olefins, such as edible oils, indoor environments, and animal fat. []

Q5: What is the role of this compound in the aroma profile of Vitex doniana fruit syrup?

A5: this compound, identified as one of the volatile organic compounds in Vitex doniana fruit syrup, contributes to its overall aroma profile. The syrup's aroma is a complex mixture of various compound classes, including terpenes, carboxylic acids, ketones, lactones, aldehydes, ethers, and esters. The presence of these aroma components not only defines the sensory characteristics but may also contribute to the syrup's potential antioxidant activity. []

Q6: Can 3-alkenoates like this compound be utilized in organic synthesis?

A6: Yes, 3-alkenoates like this compound can be strategically employed as masked synthons for 4-oxo-2-alkenoates in organic synthesis. This approach involves a three-step conversion: epoxidation, isomerization to an allyl silyl ether, and subsequent oxidation. This method has proven valuable in synthesizing complex natural products, exemplified by the efficient synthesis of pyrenophorin from 7-oxo-3-octenoic acid. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。